4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are important compounds with various pharmacological activities . The molecular weight of this compound is 182.61 .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction produces a selectively 4-substituted product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Derivatives : A study demonstrated the synthesis of a derivative, "6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," highlighting the potential of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine as a precursor for various pharmacologically active compounds. The synthesized compound's structure was confirmed through various spectroscopic methods, indicating its utility in further pharmaceutical research (Ogurtsov & Rakitin, 2021).
Anticancer Activity : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. This research underscores the therapeutic potential of derivatives synthesized from this compound in oncology (Abdellatif et al., 2014).
Anti-Breast Cancer Activity : Compounds derived from 4-aminoantipyrine, related to the pyrazolo[3,4-d]pyrimidine scaffold, were investigated for their anti-breast cancer activity. Several of these compounds displayed significant inhibitory activity against the MCF7 cell line, demonstrating the potential of such derivatives in cancer treatment (Ghorab et al., 2014).
Synthetic Applications and Methodologies
Novel Synthetic Routes : Research has been conducted on developing new synthetic methods for creating pyrazolo[3,4-d]pyrimidine derivatives. These methods offer efficient routes to synthesize a variety of compounds with potential biological activities, demonstrating the versatility of this compound as a key intermediate in heterocyclic chemistry (Elmaati, 2002).
Catalytic Applications : A study explored the catalytic role of azolium salts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines, resulting in the formation of aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This research highlights the chemical reactivity of this compound derivatives and their utility in catalytic transformations (Miyashita et al., 1990).
Future Directions
The future directions for the study of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine could include further exploration of its synthesis, chemical reactions, and biological activities. Given its pharmacological potential, more research could be conducted to understand its mechanism of action and possible applications in medicine .
Mechanism of Action
Target of Action
The primary target of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of the phosphorylation process that CDK2 typically catalyzes. Consequently, the progression of the cell cycle is halted, preventing the replication of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle. This leads to the arrest of the cell cycle, preventing the replication of cancer cells .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cancer cells .
Biochemical Analysis
Biochemical Properties
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound binds to the active site of CDK2, inhibiting its activity . This binding interaction is thought to be facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Properties
IUPAC Name |
4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDJPMVJSSBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98550-75-5 | |
Record name | 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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